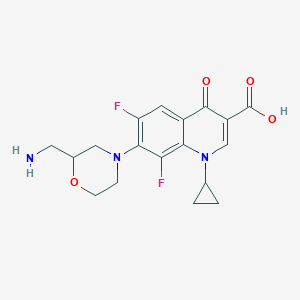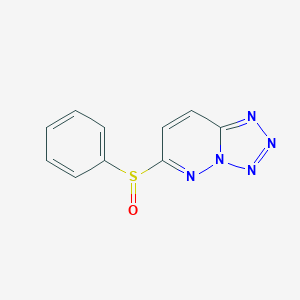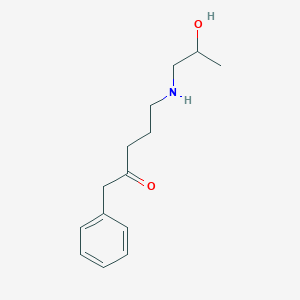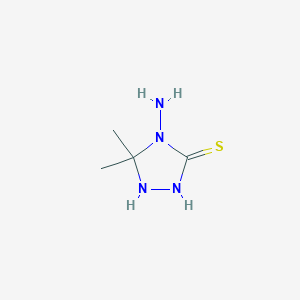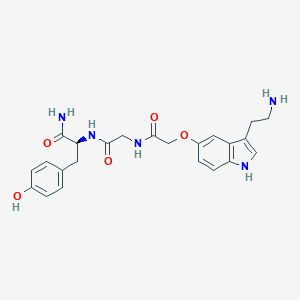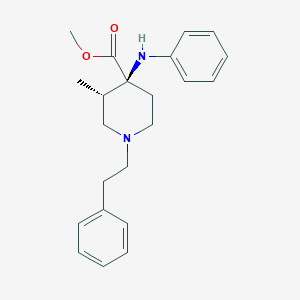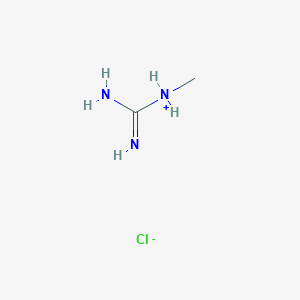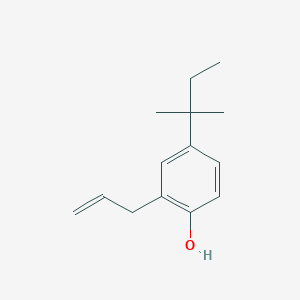
2,4-Di-tert-butylphénol
Vue d'ensemble
Description
Le 2,4-Di-tert-butylphénol est un composé chimique appartenant à la famille des phénols. Il est reconnu pour ses propriétés antioxydantes, ce qui le rend utile dans diverses applications industrielles. Le composé a la formule moléculaire C14H22O et un poids moléculaire de 206,32 g/mol . Il se retrouve couramment dans les huiles essentielles et présente une toxicité puissante contre un large éventail d'organismes .
Applications De Recherche Scientifique
2,4-Di-tert-butylphenol has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
2,4-Di-tert-butylphenol (2,4-DTBP) is a bioactive compound with a wide range of targets. It has been found to have antifungal, antioxidant, and anticancer properties . The primary targets of 2,4-DTBP include fungi such as Botrytis cinerea and Tetranychus cinnabarinus , and cancer cells such as MCF-7 cells, a breast carcinoma cell line .
Mode of Action
2,4-DTBP interacts with its targets primarily through its antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration . It also exerts significant inhibitory activity on monoamine oxidase (MAO) in adult T. cinnabarinus females . In addition, it has been found to destroy the cell wall, cell membrane, and cellular redox homeostasis of U. virens, ultimately resulting in fungal cell death .
Biochemical Pathways
The biochemical pathways affected by 2,4-DTBP are primarily related to oxidation and deamination. Its antioxidant effects help neutralize free radicals and reduce reactive oxygen species production . This makes it valuable in stabilizing various compounds and enhancing the durability and endurance of plastics, rubber, and polymers . Its inhibitory effects on MAO or MAO-like enzymes prevent the deamination of biogenic amines (BAs) in the nervous system .
Pharmacokinetics
It is known that the compound is extracted fromP. zeylanica using Ethyl acetate and confirmed through GC–MS analysis
Result of Action
The action of 2,4-DTBP results in a variety of molecular and cellular effects. It has been found to have fungicidal activity against B. cinerea and cytotoxic activity against MCF-7 cells . It also exhibits potent contact toxicity and repellency against the red flour beetle (Tribolium castaneum) and the cigarette beetle (Lasioderma serricorne) .
Action Environment
The action of 2,4-DTBP can be influenced by environmental factors. For instance, it is used as an antioxidant added to plastics, where it suppresses oxidation and prevents material degradation . It is also a common toxic secondary metabolite produced by various groups of organisms, and its relatively high concentrations in environments and presence in human tissue have raised concern for 2,4-dtbp as a contaminant associated with adverse health outcomes .
Analyse Biochimique
Biochemical Properties
2,4-Di-tert-butylphenol has been found in at least 169 species of bacteria, fungi, diatom, liverwort, pteridiphyta, gymnosperms, dicots, monocots, and animals .
Cellular Effects
2,4-Di-tert-butylphenol has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to alter rhizosphere soil enzyme activity and microbial community structure and function . Moreover, microbial biomass was stimulated with the addition of 0.5 mM 2,4-Di-tert-butylphenol and inhibited with the addition of 2.0 mM 2,4-Di-tert-butylphenol .
Molecular Mechanism
It is known that it can bind to RXRα, a nuclear receptor that controls the transcription of various genes .
Temporal Effects in Laboratory Settings
The effects of 2,4-Di-tert-butylphenol can change over time in laboratory settings. For example, the degradation of alkali lignin reached 31% within 15 days .
Dosage Effects in Animal Models
The effects of 2,4-Di-tert-butylphenol can vary with different dosages in animal models. For example, exposure to 2,4-Di-tert-butylphenol was found to significantly alter the diversity and composition of zebrafish gut microbiota .
Transport and Distribution
2,4-Di-tert-butylphenol is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This suggests that it may be transported and distributed within cells and tissues via these solvents.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le 2,4-Di-tert-butylphénol est généralement synthétisé par alkylation du phénol avec de l'isobutène. La réaction est catalysée par une tamis moléculaire dopé à l'oxyde de métal de transition, comme La2O3 ou CeO2, sous agitation et chauffage . La réaction se déroule comme suit : [ \text{Phénol} + \text{Isobutène} \rightarrow \text{this compound} ]
Méthodes de Production Industrielle : Dans les milieux industriels, la production de this compound implique l'utilisation d'une méthode de production propre qui minimise les sous-produits et améliore la sélectivité de la réaction. Cette méthode inclut la régénération et le recyclage du catalyseur, rendant le processus plus durable .
Analyse Des Réactions Chimiques
Types de Réactions : Le 2,4-Di-tert-butylphénol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.
Substitution : Il peut participer à des réactions de substitution aromatique électrophile en raison de la présence du groupe hydroxyle phénolique.
Réactifs et Conditions Communes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Substitution : Des réactifs tels que le brome (Br2) et l'acide nitrique (HNO3) sont utilisés pour les réactions d'halogénation et de nitration, respectivement.
Principaux Produits :
Oxydation : Quinones et autres dérivés oxydés.
Substitution : Composés phénoliques halogénés et nitrés.
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Industrie : Agit comme antioxydant dans les carburants, les lubrifiants et les polymères pour prévenir la dégradation oxydative.
5. Mécanisme d'Action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies :
Activité Antifongique : Le composé perturbe la paroi cellulaire, la membrane cellulaire et l'homéostasie redox cellulaire des champignons, entraînant la mort cellulaire.
Effets Neurotoxiques : Chez les insectes, il inhibe l'activité de la monoamine oxydase (MAO), conduisant à l'accumulation d'amines biogènes et à des symptômes neurotoxiques.
Comparaison Avec Des Composés Similaires
Le 2,4-Di-tert-butylphénol est unique en raison de sa structure et de ses propriétés spécifiques. Des composés similaires comprennent :
2,6-Di-tert-butylphénol : Un autre antioxydant phénolique aux applications similaires.
Hydroxytoluène butylé (BHT) : Un antioxydant largement utilisé dans les aliments et les cosmétiques.
2,4,6-Tri-tert-butylphénol : Connu pour ses fortes propriétés antioxydantes.
Ces composés partagent des activités antioxydantes similaires mais diffèrent dans leurs applications et leur efficacité spécifiques.
Propriétés
IUPAC Name |
2,4-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWICRCANNIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026602 | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid, Solid; [EPA ChAMP: Hazard Characterization] Yellow or white crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19476 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
263.5 °C, 263.00 to 264.00 °C. @ 760.00 mm Hg | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 35 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; insoluble in alkali, 0.035 mg/mL at 25 °C | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0075 [mmHg], 4.77X10-3 mm Hg at 24 °C (extrapolated) | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19476 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to yellow powder or solid | |
CAS No. |
96-76-4 | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-di-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DI-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOB94G6HZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56.5 °C | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-Di-tert-butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
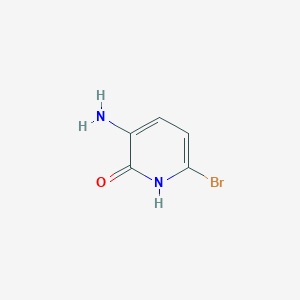
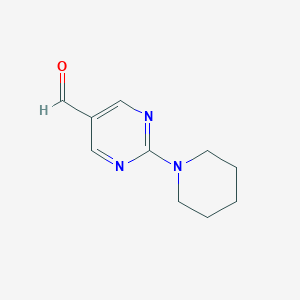
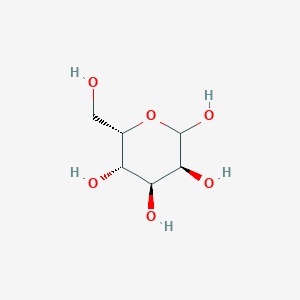
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
